

Unlocking Cellular Insights: A Technical Guide to AF 568 NHS Ester

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of Alexa Fluor 568 N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research. This document serves as a practical resource, consolidating key data, experimental methodologies, and visualizations to facilitate its effective application in labeling proteins, antibodies, and other biomolecules for advanced cellular imaging and analysis.

Core Properties and Specifications

AF 568 NHS ester is an amine-reactive fluorescent probe belonging to the Alexa Fluor family of dyes.^[1] It is characterized by its bright orange fluorescence, high water solubility, and pH insensitivity over a broad range (pH 4-10), making it a robust tool for various biological applications, including fluorescence microscopy, flow cytometry, and Western blotting.^{[2][3][4]} The NHS ester moiety allows for the covalent attachment of the fluorophore to primary amines on target biomolecules, forming a stable amide bond.^{[6][7]}

Quantitative Data Summary

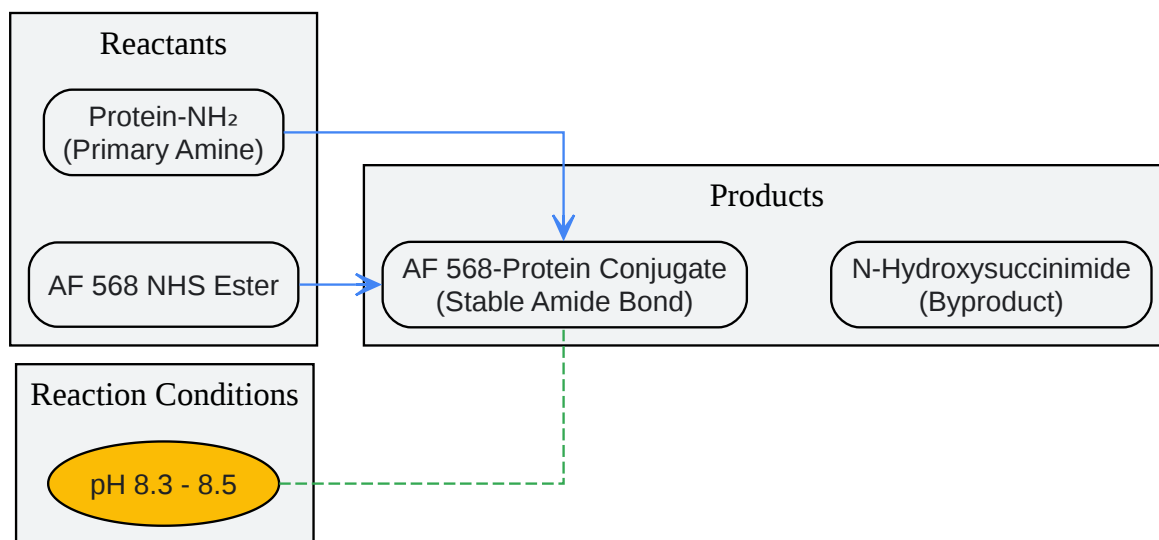
The following table summarizes the key quantitative specifications for **AF 568 NHS ester**, compiled from various supplier datasheets.

Property	Value	Source
Molecular Weight	791.8 g/mol	[2][8][9][10][11]
Excitation Maximum (λ_{ex})	578 nm	[2][3][6][8][9][10]
Emission Maximum (λ_{em})	602 nm	[2][3][6][8][9][10]
Molar Extinction Coefficient	88,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][3][6][8][10]
Quantum Yield (Φ)	0.46 - 0.69	[3][6]
Recommended Laser Line	561 nm or 568 nm	[3][4]
Spectrally Similar Dyes	Rhodamine Red, TF4 (Tide Fluor™ 4), sulfo-Cyanine3.5	[2][4][8]

Principles of Amine Labeling

The fundamental principle behind the use of **AF 568 NHS ester** is the chemical reaction between the N-hydroxysuccinimidyl ester and a primary amine ($-\text{NH}_2$). This reaction, known as acylation, results in the formation of a stable covalent amide bond, effectively tagging the target molecule with the fluorescent dye. Primary amines are readily available on biomolecules, most commonly as the ϵ -amino group of lysine residues and the N-terminus of proteins.[12][13]

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.[3][12] The optimal pH range for the reaction is typically between 8.3 and 8.5.[3][7][14] At a lower pH, the primary amines are protonated ($-\text{NH}_3^+$), rendering them unreactive. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[3][12]



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Figure 1. Chemical reaction of **AF 568 NHS ester** with a primary amine.

Experimental Protocols

The following sections provide a detailed methodology for a typical antibody labeling experiment using **AF 568 NHS ester**. This protocol is a synthesis of recommendations from multiple sources and may require optimization for specific proteins.[15]

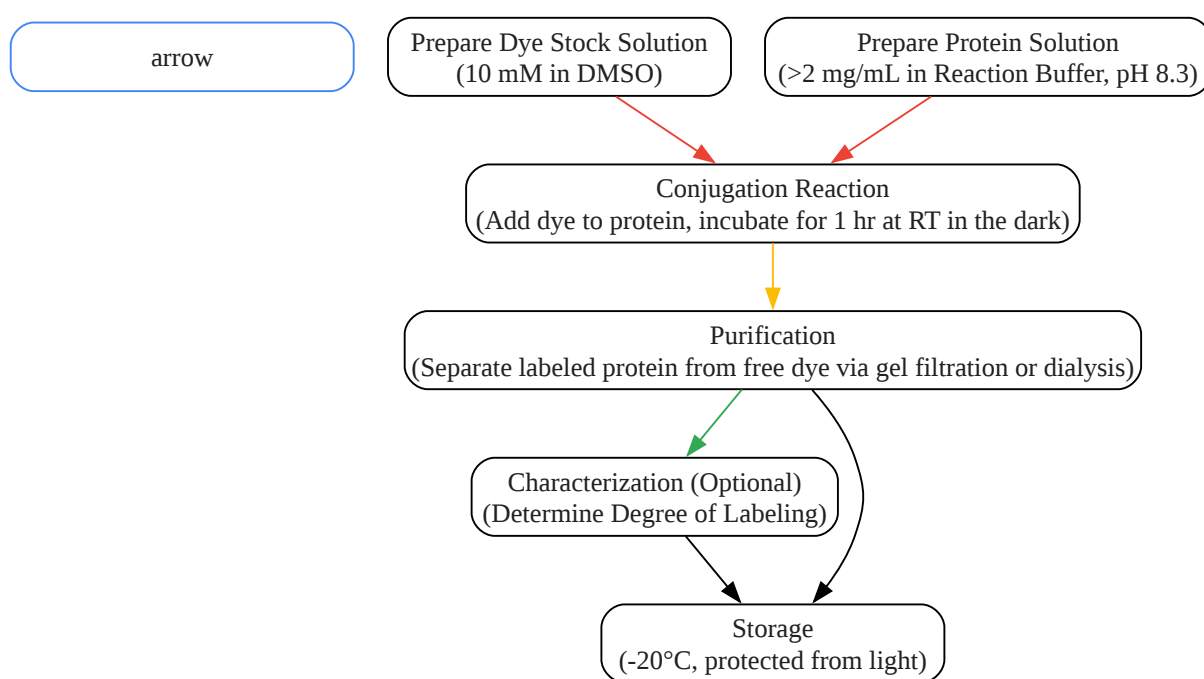
Materials and Reagents

- **AF 568 NHS Ester**
- Antibody or protein to be labeled (at a concentration of >2 mg/mL for optimal results)[6]
- High-quality anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
- Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3[6][8]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[8]

- Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)[6]

Experimental Workflow

The general workflow for labeling a protein with **AF 568 NHS ester** involves preparing the dye and protein, running the conjugation reaction, and purifying the final conjugate.



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Figure 2. General experimental workflow for protein labeling.

Step-by-Step Labeling Protocol

- Preparation of Dye Stock Solution:
 - Bring the vial of **AF 568 NHS ester** to room temperature before opening.

- Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.[6] For example, dissolve 1 mg of the dye in the appropriate volume of DMSO based on its molecular weight.
- The dye stock solution can be aliquoted and stored at -20°C for several weeks, protected from light and moisture.[12]
- Preparation of Protein Solution:
 - Dissolve the antibody or protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a concentration of at least 2 mg/mL.[6]
 - Ensure that the protein solution does not contain any amine-containing buffers (e.g., Tris) or preservatives like sodium azide, as these will compete with the labeling reaction.[15] If necessary, dialyze the protein against an appropriate buffer (e.g., PBS) before starting.
- Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, slowly add the calculated amount of the 10 mM dye stock solution.[6] A common starting point is a dye-to-protein molar ratio of 7:1 to 15:1.[6] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][8]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[8] The choice of purification method depends on the scale of the reaction and the properties of the protein.
 - For small-scale reactions, spin columns are a convenient option.
- Characterization (Optional but Recommended):
 - The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. The optimal DOS for most antibodies is typically between 2 and 10.[15]

- Storage of the Conjugate:
 - Store the purified AF 568-labeled protein at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light.[6] The addition of a carrier protein like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%) can help prevent denaturation and microbial growth.[6] For storage at -20°C, adding glycerol to a final concentration of >50% is recommended.[6]

Applications in Research and Drug Development

The bright and photostable fluorescence of AF 568 makes it an invaluable tool in various research and development areas:

- Immunofluorescence: Labeled antibodies are used to visualize the localization of specific proteins within fixed and live cells.
- Flow Cytometry: Conjugated antibodies enable the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.
- High-Content Screening: The stable signal of AF 568 is well-suited for automated imaging and analysis in drug discovery screens.
- In Vivo Imaging: Labeled proteins or molecules can be used as tracers in small animal imaging studies.

By following the guidelines and protocols outlined in this document, researchers can effectively utilize **AF 568 NHS ester** to generate high-quality fluorescent conjugates for a wide array of biological applications.

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